

# Funobactam: A Technical Guide to its Spectrum of Activity Against Gram-Negative Bacteria

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For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Funobactam** is a novel, potent diazabicyclooctane  $\beta$ -lactamase inhibitor (BLI) under clinical development in combination with imipenem/cilastatin. This combination, imipenem/**funobactam**, demonstrates significant in vitro and in vivo activity against a broad spectrum of clinically important Gram-negative bacteria, including multidrug-resistant (MDR) strains. **Funobactam** effectively restores the activity of imipenem against pathogens that produce Ambler Class A, C, and D  $\beta$ -lactamases. This technical guide provides a comprehensive overview of **Funobactam**'s spectrum of activity, a detailed methodology for its evaluation, and a visualization of its mechanism of action.

## Introduction

The rise of antimicrobial resistance, particularly among Gram-negative bacteria, poses a significant threat to global public health. The production of  $\beta$ -lactamase enzymes is a primary mechanism of resistance to  $\beta$ -lactam antibiotics, a cornerstone of antibacterial therapy. **Funobactam** (formerly XNW4107) is a next-generation  $\beta$ -lactamase inhibitor designed to overcome this resistance. When combined with the carbapenem antibiotic imipenem, **Funobactam** protects it from degradation by a wide array of  $\beta$ -lactamases, thereby expanding its spectrum of activity to include many resistant pathogens.[1][2] Currently, the combination of imipenem/cilastatin/**funobactam** is advancing into Phase III clinical trials for the treatment of



complicated urinary tract infections (cUTIs) and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP).[1][3]

## **Spectrum of Activity**

Imipenem/**funobactam** has demonstrated potent activity against a wide range of Gramnegative bacteria, including those producing serine carbapenemases. Its spectrum covers key pathogens such as Acinetobacter baumannii, Pseudomonas aeruginosa, and various species of the order Enterobacterales.[1][2]

## **Quantitative Antimicrobial Activity**

The in vitro activity of imipenem/funobactam has been evaluated against a panel of clinical isolates. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for imipenem and imipenem in combination with a fixed concentration of funobactam. The addition of funobactam leads to a significant reduction in the MICs for imipenem against resistant isolates.



Bacterial Species	Isolate ID	Imipenem MIC (mg/L)	Imipenem/Fun obactam (8 mg/L) MIC (mg/L)	Fold Reduction in MIC
Acinetobacter baumannii	AR-0382	>64	4	>16
Acinetobacter baumannii	AR-0383	>64	8	>8
Acinetobacter baumannii	AR-0384	>64	4	>16
Acinetobacter baumannii	AR-0385	>64	8	>8
Acinetobacter baumannii	AR-0386	>64	16	>4
Acinetobacter baumannii	AR-0387	>64	8	>8
Acinetobacter baumannii	AR-0388	>64	4	>16
Pseudomonas aeruginosa	AR-0275	32	4	8
Pseudomonas aeruginosa	AR-0276	64	8	8
Pseudomonas aeruginosa	AR-0277	128	8	16
Pseudomonas aeruginosa	AR-0278	>128	16	>8
Klebsiella pneumoniae	AR-0195	>128	0.25	>512
Klebsiella pneumoniae	AR-0196	>128	0.5	>256



Klebsiella pneumoniae	AR-0197	>128	1	>128
Klebsiella pneumoniae	AR-0198	>128	2	>64

Data sourced from a study on serine carbapenemase-producing Gram-negative bacteria. All isolates were resistant to imipenem alone based on CLSI breakpoints.[2]

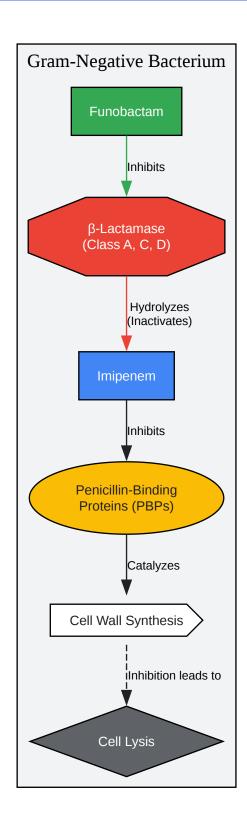
### **Mechanism of Action**

**Funobactam** is a diazabicyclooctane  $\beta$ -lactamase inhibitor that confers protection to  $\beta$ -lactam antibiotics against hydrolysis by Ambler Class A, C, and D  $\beta$ -lactamases.[1] These enzymes are responsible for resistance to a broad range of  $\beta$ -lactam antibiotics, including penicillins, cephalosporins, and carbapenems.

## Signaling Pathway of β-Lactamase Inhibition

The primary mechanism of action of **Funobactam** involves the covalent acylation of the active site serine of the  $\beta$ -lactamase enzyme. This forms a stable, inactive complex, effectively sequestering the enzyme and preventing it from hydrolyzing the partner  $\beta$ -lactam antibiotic, such as imipenem. This allows the  $\beta$ -lactam to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal activity by inhibiting cell wall synthesis.





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Caption: Mechanism of Imipenem/Funobactam Action.



## **Experimental Protocols**

The determination of the in vitro activity of **Funobactam** in combination with a partner antibiotic is performed using standardized methods, primarily the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

## **Broth Microdilution MIC Testing Protocol**

This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of imipenem/**funobactam** against Gram-negative bacteria.

#### 4.1.1. Materials

- Cation-adjusted Mueller-Hinton broth (CAMHB)
- Imipenem and Funobactam analytical grade powders
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Spectrophotometer
- Incubator (35°C ± 2°C)

#### 4.1.2. Methodology

- Preparation of Antimicrobial Solutions:
  - Prepare stock solutions of imipenem and funobactam in a suitable solvent.
  - Perform serial two-fold dilutions of imipenem in CAMHB in the 96-well plates.
  - Add a fixed, constant concentration of Funobactam (e.g., 8 mg/L) to each well containing the imipenem dilutions.
- Inoculum Preparation:

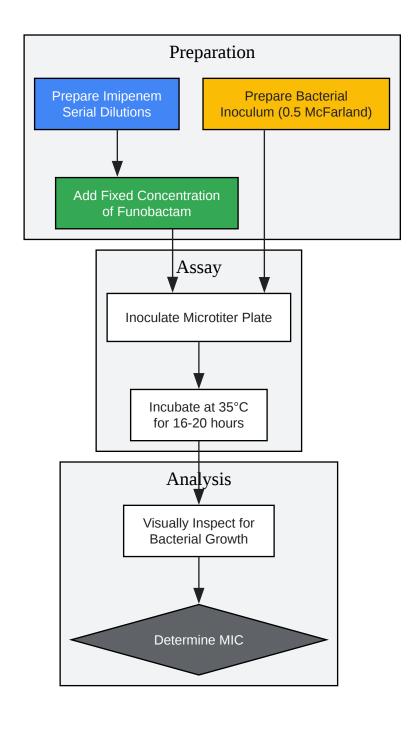
## Foundational & Exploratory





- From a fresh (18-24 hour) culture plate, select several colonies and suspend them in saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10<sup>8</sup> CFU/mL.
- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well of the microtiter plate.
- Inoculation and Incubation:
  - Inoculate each well of the microtiter plate with the prepared bacterial suspension.
  - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  - Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
- MIC Determination:
  - After incubation, visually inspect the plates for bacterial growth (turbidity).
  - The MIC is defined as the lowest concentration of imipenem in the presence of the fixed concentration of **funobactam** that completely inhibits visible growth of the organism.





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Caption: Broth Microdilution MIC Testing Workflow.

## Conclusion

**Funobactam**, in combination with imipenem, represents a promising therapeutic option for the treatment of serious infections caused by multidrug-resistant Gram-negative bacteria. Its potent



inhibition of a broad range of  $\beta$ -lactamases restores the activity of imipenem against key pathogens, including A. baumannii, P. aeruginosa, and carbapenem-resistant Enterobacterales. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on novel antimicrobial strategies. Further clinical investigations will continue to delineate the role of imipenem/**funobactam** in the clinical setting.

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